molecular formula C8H14O2 B13271315 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde

1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13271315
M. Wt: 142.20 g/mol
InChI Key: IVOFKNXJJBUFIJ-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is characterized by a cyclopropane ring substituted with a methoxypropan-2-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of methoxypropan-2-yl bromide with cyclopropane carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopropane-containing molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison: 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a methoxypropan-2-yl group and an aldehyde functional group on the cyclopropane ringFor example, 1-(Methoxymethyl)cyclopropane-1-carbaldehyde lacks the methoxypropan-2-yl group, which can influence its chemical behavior and biological activity .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-7(5-10-2)8(6-9)3-4-8/h6-7H,3-5H2,1-2H3

InChI Key

IVOFKNXJJBUFIJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C1(CC1)C=O

Origin of Product

United States

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